molecular formula C18H19N3O4S B2479049 6-Acetyl-2-(3-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-52-6

6-Acetyl-2-(3-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2479049
CAS RN: 864927-52-6
M. Wt: 373.43
InChI Key: DXESCBAEPPJGQR-UHFFFAOYSA-N
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Description

6-Acetyl-2-(3-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H19N3O4S and its molecular weight is 373.43. The purity is usually 95%.
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Scientific Research Applications

Antimycobacterial Applications

6-Acetyl-2-(3-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide and its derivatives have shown significant potential in antimycobacterial applications. For example, certain derivatives have demonstrated considerable in vitro activity against Mycobacterium tuberculosis (MTB), with some compounds outperforming standard treatments like Ethambutol and Ciprofloxacin in inhibiting MTB growth (Nallangi et al., 2014).

Antibacterial Activity

This compound has also been explored for its antibacterial properties. Research indicates that derivatives of this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. However, they are not effective against Bacillus subtilis (Doshi et al., 2015).

Antiproliferative and Antitubulin Activity

Several studies have highlighted the antiproliferative activities of these compounds against various cancer cell lines. Some derivatives, particularly those with a 3-methoxyphenylcarboxamide moiety, have shown high activity against melanoma and breast cancer cell lines. The inhibition of tubulin polymerization by these compounds suggests a potential mechanism for their antitumor effects (Hung et al., 2014).

Synthesis and Structural Studies

Extensive research has been conducted on the synthesis of various derivatives of this compound and related fused systems. These studies have laid the groundwork for the development of novel compounds with potential therapeutic applications. The research encompasses the synthesis of novel pyridothienopyrimidines, pyridothienotriazines, and related systems (Ahmed et al., 2005).

Potential Anti-Inflammatory Applications

There is evidence suggesting that derivatives of this compound may possess anti-inflammatory properties. This has been supported by studies predicting the anti-inflammatory activity of certain tetrahydrothienopyrimidine derivatives, which could open avenues for new anti-inflammatory therapies (Chiriapkin et al., 2021).

properties

IUPAC Name

6-acetyl-2-[(3-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-10(22)21-7-6-13-14(9-21)26-18(15(13)16(19)23)20-17(24)11-4-3-5-12(8-11)25-2/h3-5,8H,6-7,9H2,1-2H3,(H2,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXESCBAEPPJGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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